molecular formula C10H12F3NO2 B13551708 (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13551708
M. Wt: 235.20 g/mol
InChI Key: XBBTVXKCYIGBGW-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. The presence of the trifluoromethyl group and the methoxy group on the aromatic ring imparts unique chemical properties to this compound, making it valuable in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the aromatic ring substituted with methoxy and trifluoromethyl groups.

    Amination Reaction: The key step involves the introduction of the amino group at the benzylic position. This can be achieved through reductive amination or other amination techniques.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (s)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted aromatic compounds.

Scientific Research Applications

(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (s)-2-Amino-2-(2-trifluoromethylphenyl)ethan-1-ol:

    (s)-2-Amino-2-(2-methoxy-4-(trifluoromethyl)phenyl)ethan-1-ol: Positional isomer with different steric and electronic effects.

Uniqueness

The combination of the methoxy and trifluoromethyl groups in (s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol imparts unique chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it distinct from its analogs.

Biological Activity

(S)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol, with the molecular formula C10H12F3NO2, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including interaction with enzymes and receptors, synthesis methods, and relevant case studies.

1. Structural Characteristics

The compound features an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring. Its stereochemistry as the S-enantiomer is crucial for its biological interactions. The trifluoromethyl group enhances lipophilicity and may influence the compound's pharmacokinetic properties.

2.1 Enzyme Interaction

Research indicates that this compound interacts with various enzymes, potentially modulating their activity. This modulation can influence metabolic pathways, making the compound a candidate for further investigation in drug development.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme ModulationInfluences metabolic pathways
Antimicrobial ActivityPotential against Gram-positive bacteria
CytotoxicityTested against cancer cell lines

2.2 Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate comparable efficacy to established antibiotics like streptomycin.

3.1 Interaction Studies

A study focused on the binding affinity of this compound to specific receptors revealed that the compound could act as a substrate or inhibitor for certain enzymes involved in neurotransmitter systems. This suggests potential applications in neuropharmacology.

3.2 Synthesis and Derivatives

Various synthesis methods have been developed for this compound, often involving steps such as reductive amination of suitable aromatic precursors. The ability to create derivatives allows for exploration of structure-activity relationships (SAR), which can lead to compounds with enhanced biological properties.

Table 2: Synthesis Methods Overview

MethodDescription
Reductive AminationUses an amine with a reducing agent
Copper(II) Complex FormationInvestigates coordination with metal ions

4. Conclusion

The biological activity of this compound is promising due to its interactions with enzymes and potential antimicrobial effects. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(2S)-2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3/t8-/m1/s1

InChI Key

XBBTVXKCYIGBGW-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(F)(F)F)[C@@H](CO)N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N

Origin of Product

United States

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